molecular formula C10H11BrO B12286575 1-(2-Bromo-3-methylphenyl)propan-2-one CAS No. 636599-17-2

1-(2-Bromo-3-methylphenyl)propan-2-one

Cat. No.: B12286575
CAS No.: 636599-17-2
M. Wt: 227.10 g/mol
InChI Key: XXNSFACYBBDKIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propanone, 1-(2-bromo-3-methylphenyl)- can be synthesized through the bromination of 3-methylpropiophenone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of 2-Propanone, 1-(2-bromo-3-methylphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-(2-bromo-3-methylphenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propanone, 1-(2-bromo-3-methylphenyl)- is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Propanone, 1-(2-bromo-3-methylphenyl)- involves its reactivity as a brominated ketone. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-phenylpropane
  • 2-Bromo-4’-methylpropiophenone
  • 2-Bromo-1-(4-methoxyphenyl)propan-1-one
  • 2-Bromopropiophenone

Uniqueness

2-Propanone, 1-(2-bromo-3-methylphenyl)- is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to other brominated ketones. This uniqueness makes it valuable as an intermediate in the synthesis of specialized organic compounds .

Properties

CAS No.

636599-17-2

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

1-(2-bromo-3-methylphenyl)propan-2-one

InChI

InChI=1S/C10H11BrO/c1-7-4-3-5-9(10(7)11)6-8(2)12/h3-5H,6H2,1-2H3

InChI Key

XXNSFACYBBDKIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC(=O)C)Br

Origin of Product

United States

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